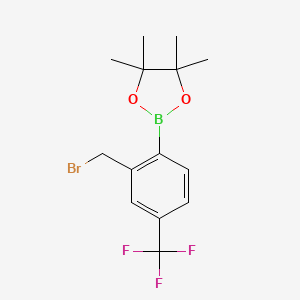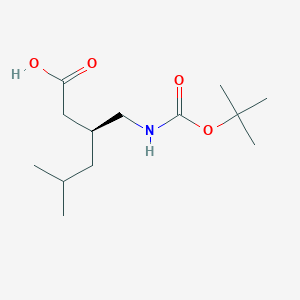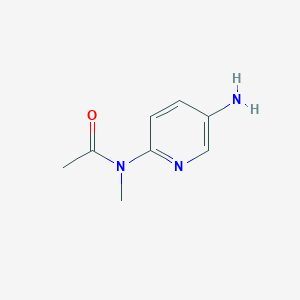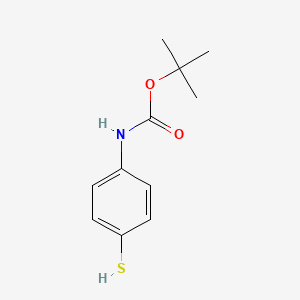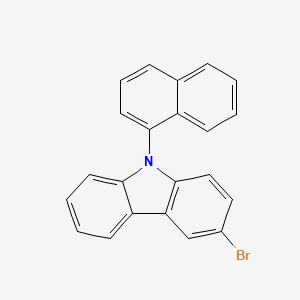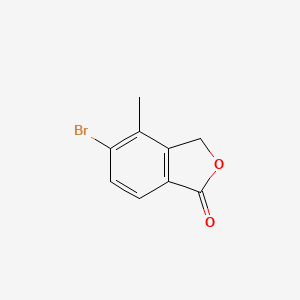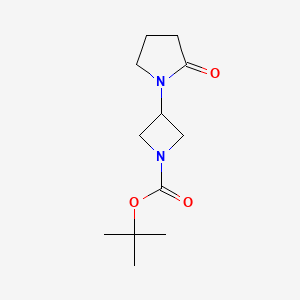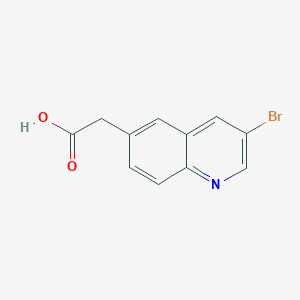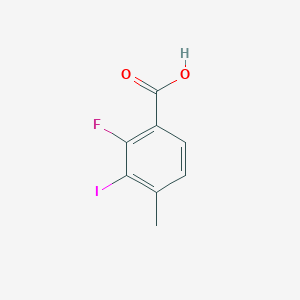![molecular formula C25H26F5NO8 B1526763 2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 1324007-10-4](/img/structure/B1526763.png)
2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
This compound is a complex organic molecule that contains a pentafluorophenyl group, a formylphenyl group, and a tetraoxapentadecan-15-oate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pentafluorophenyl group, the formylphenyl group, and the tetraoxapentadecan-15-oate group. These groups would then need to be combined in the correct order to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pentafluorophenyl group would likely contribute to the overall stability of the molecule, while the formylphenyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pentafluorophenyl group could potentially increase the compound’s stability and resistance to degradation .Scientific Research Applications
Application 1: Preparation of Conjugated Polymer Donors for Organic Solar Cell Applications
- Summary of the Application : The pentafluorophenyl substituted benzimidazole has been introduced as a building block of conjugated polymers for optoelectronic applications . A copolymer bearing fluorene as the comonomer was synthesized .
- Methods of Application or Experimental Procedures : The synthesis involved the use of a copolymer bearing fluorene as the comonomer . The novel material was characterized structurally, electrochemically, and optically using absorption, emission, and time-resolved photoluminescence techniques . Computational modeling was also described .
- Results or Outcomes : The polymer exhibits highly efficient photoluminescence quenching when blended with fullerene derivatives (PCBM) . Early photovoltaic performance data are presented and compared with the well-established APFO-3:PCBM material system .
Application 2: Synthesis of Cross-Coupled Aromatic Compounds
- Summary of the Application : 2,3,4,5,6-Pentafluorobenzeneboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .
- Methods of Application or Experimental Procedures : The Suzuki reaction, a type of cross-coupling reaction, is used to synthesize aromatic compounds . This involves the use of palladium as a catalyst .
- Results or Outcomes : The reaction results in the synthesis of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives . These compounds serve as intermediates and raw materials in the pharmaceutical and chemical industry .
Application 3: Synthesis of Fluorine-rich Building Blocks
- Summary of the Application : The pentafluorophenyl substituted benzimidazole has been introduced as a building block of conjugated polymers for optoelectronic applications . A copolymer bearing fluorene as the comonomer was synthesized .
- Methods of Application or Experimental Procedures : The synthesis involved the use of a copolymer bearing fluorene as the comonomer . The novel material was characterized structurally, electrochemically, and optically using absorption, emission, and time-resolved photoluminescence techniques . Computational modeling was also described .
- Results or Outcomes : The polymer exhibits highly efficient photoluminescence quenching when blended with fullerene derivatives (PCBM) . The experimental results are compared with the alternating fluorene copolymer (APFO-3) in order to identify structure and property relations with the novel synthesized conjugated polymer .
Application 4: Synthesis of Fluorine-rich Building Blocks
- Summary of the Application : The pentafluorophenyl substituted benzimidazole has been introduced as a building block of conjugated polymers for optoelectronic applications . A copolymer bearing fluorene as the comonomer was synthesized .
- Methods of Application or Experimental Procedures : The synthesis involved the use of a copolymer bearing fluorene as the comonomer . The novel material was characterized structurally, electrochemically, and optically using absorption, emission, and time-resolved photoluminescence techniques . Computational modeling was also described .
- Results or Outcomes : The polymer exhibits highly efficient photoluminescence quenching when blended with fullerene derivatives (PCBM) . The experimental results are compared with the alternating fluorene copolymer (APFO-3) in order to identify structure and property relations with the novel synthesized conjugated polymer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F5NO8/c26-19-20(27)22(29)24(23(30)21(19)28)39-18(33)5-7-35-9-11-37-13-14-38-12-10-36-8-6-31-25(34)17-3-1-16(15-32)2-4-17/h1-4,15H,5-14H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPGMASABKYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F5NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



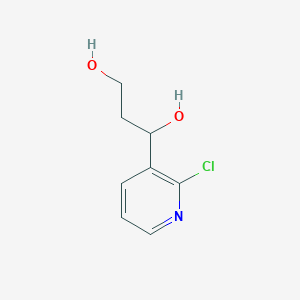
![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)
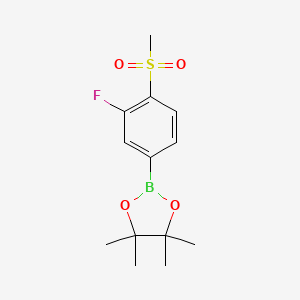
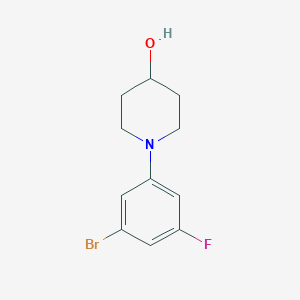
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
